H-Lys-Glu-Thr-Tyr-Ser-Lys-OH
Description
General Significance of Bioactive Peptides in Molecular Biology and Research
Bioactive peptides are short chains of amino acids, typically containing between two and twenty residues, that exert specific physiological effects in the body. news-medical.net Unlike larger proteins, these smaller molecules can interact with and modulate various biological processes with high specificity. nih.govmdpi.com In molecular biology, bioactive peptides are recognized for their diverse roles, which include acting as hormones, neurotransmitters, and antimicrobial agents. bohrium.commedsci.org
Their significance in research is underscored by their potential as therapeutic agents and their application in understanding fundamental cellular mechanisms. mdpi.com Researchers are particularly interested in bioactive peptides due to their high potency, low toxicity, and specialized activities compared to traditional small molecule drugs. bohrium.com The study of these peptides, often derived from natural sources like milk, eggs, and plants, or produced synthetically, offers insights into protein-protein interactions, enzyme inhibition, and cell signaling pathways. news-medical.netmedsci.org The ability to synthesize peptides with specific sequences allows for the systematic investigation of structure-function relationships, a cornerstone of molecular research. medsci.org
Overview of Peptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH within Contemporary Research Paradigms
The hexapeptide this compound, also known by its single-letter code KETYSK, is a specific sequence that has emerged in various research contexts. novoprolabs.com While not as extensively studied as some other peptides, its unique composition of amino acids—Lysine (B10760008) (Lys), Glutamic Acid (Glu), Threonine (Thr), Tyrosine (Tyr), and Serine (Ser)—suggests potential biological activities that align with current research interests. novoprolabs.comvanderbilt.edu
The presence of both acidic (Glutamic Acid) and basic (Lysine) residues, along with polar (Threonine, Serine) and aromatic (Tyrosine) amino acids, gives this peptide a distinct physicochemical profile. vanderbilt.edu This combination of residues makes it a candidate for involvement in electrostatic interactions, hydrogen bonding, and potential phosphorylation, all of which are critical in biological signaling and recognition processes. researchgate.netpnas.org Contemporary research often utilizes peptide screening and synthesis to identify novel bioactive sequences, and this compound is one such peptide identified through these methods. medchemexpress.eu
Below is a table detailing the properties of the this compound peptide:
| Property | Value |
| Full Name | This compound |
| Single-Letter Code | KETYSK |
| Molecular Formula | C₃₃H₅₄N₈O₁₂ |
| Molecular Weight | 754.84 g/mol |
| Theoretical pI | 9.63 |
| GRAVY (Grand Average of Hydropathicity) | -2.35 |
| CAS Number | 27863-06-5 |
Table 1: Physicochemical properties of this compound. Data sourced from various chemical suppliers and databases. novoprolabs.combiosynth.com
Research Rationale and Objectives for Investigating this compound
The primary rationale for investigating this compound stems from the ongoing quest to discover novel bioactive peptides with potential therapeutic or research applications. The specific sequence of this hexapeptide suggests several avenues of investigation.
The research objectives for studying this compound can be outlined as follows:
Synthesis and Characterization: The initial step in studying any novel peptide is its chemical synthesis and purification. medsci.org Techniques like Solid-Phase Peptide Synthesis (SPPS) are employed to create the peptide, followed by methods such as High-Performance Liquid Chromatography (HPLC) to ensure its purity. merckmillipore.com Characterization involves confirming its molecular weight and sequence.
Structural Analysis: Understanding the three-dimensional structure of the peptide is crucial for predicting its function. Computational methods like molecular modeling can provide insights into its potential folding and interaction with biological targets. mdpi.com
Functional Screening: A key objective is to determine the biological activity of the peptide. This involves screening it in various assays to test for potential antimicrobial, antioxidant, anti-inflammatory, or enzyme-inhibiting properties, among others. bohrium.com
Mechanism of Action Studies: Once a biological activity is identified, further research aims to elucidate the underlying mechanism. This could involve studying its binding to specific receptors or enzymes and its effect on cellular signaling pathways. researchgate.net
The investigation into this compound is driven by the potential to uncover a new tool for molecular biology research or a lead compound for drug development. Its unique combination of amino acids provides a compelling reason to explore its biological functions and interactions.
Structure
2D Structure
Properties
CAS No. |
27863-06-5 |
|---|---|
Molecular Formula |
C33H54N8O12 |
Molecular Weight |
754.8 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S)-2,6-diaminohexanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C33H54N8O12/c1-18(43)27(41-29(48)22(12-13-26(45)46)37-28(47)21(36)6-2-4-14-34)32(51)39-24(16-19-8-10-20(44)11-9-19)30(49)40-25(17-42)31(50)38-23(33(52)53)7-3-5-15-35/h8-11,18,21-25,27,42-44H,2-7,12-17,34-36H2,1H3,(H,37,47)(H,38,50)(H,39,51)(H,40,49)(H,41,48)(H,45,46)(H,52,53)/t18-,21+,22+,23+,24+,25+,27+/m1/s1 |
InChI Key |
FBQKNUMAUTVRIZ-XPVWPDISSA-N |
SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O |
sequence |
KETYSK |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for H Lys Glu Thr Tyr Ser Lys Oh
Solid-Phase Peptide Synthesis (SPPS) Approaches for H-Lys-Glu-Thr-Tyr-Ser-Lys-OH
Solid-Phase Peptide Synthesis (SPPS) is the most prevalent method for the synthesis of peptides like this compound. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. The key advantage of SPPS is the ability to drive reactions to completion by using an excess of reagents, which can then be easily removed by filtration and washing, thus simplifying the purification of the intermediate products.
Fmoc-Based SPPS Protocols and Optimizations
The Fluorenylmethyloxycarbonyl (Fmoc) based strategy is a widely used method in SPPS due to its mild deprotection conditions. The synthesis of this compound via Fmoc-SPPS involves the sequential coupling of Fmoc-protected amino acids, starting from the C-terminal lysine (B10760008) attached to the resin.
The general cycle for the addition of each amino acid in the sequence (Ser, Tyr, Thr, Glu, Lys) involves two main steps:
Fmoc Deprotection: The Fmoc group on the N-terminus of the growing peptide chain is removed using a solution of a secondary amine, typically 20% piperidine in a suitable solvent like N,N-dimethylformamide (DMF). google.com
Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the peptide chain.
For the this compound sequence, specific side-chain protecting groups are necessary to prevent unwanted side reactions. A common protection scheme is presented in the table below.
| Amino Acid | Side-Chain Protecting Group | Rationale |
| Lys | tert-butoxycarbonyl (Boc) | Prevents acylation of the ε-amino group. peptide.com |
| Glu | tert-butyl (tBu) | Protects the γ-carboxyl group. iris-biotech.de |
| Thr | tert-butyl (tBu) | Protects the hydroxyl group. peptide.comiris-biotech.de |
| Tyr | tert-butyl (tBu) | Protects the phenolic hydroxyl group. peptide.comiris-biotech.de |
| Ser | tert-butyl (tBu) | Protects the hydroxyl group. peptide.comiris-biotech.de |
Optimization of Fmoc-SPPS protocols for this hexapeptide may involve the use of microwave-assisted synthesis to enhance coupling efficiency and reduce reaction times. Additionally, the choice of solvents and additives can be critical in preventing aggregation of the growing peptide chain, which can be a concern in sequences containing hydrophobic residues.
Boc-Based SPPS Considerations and Applications
The tert-butoxycarbonyl (Boc) based strategy represents an alternative to Fmoc-SPPS. In this approach, the Nα-amino group is protected by the acid-labile Boc group, which is removed at each step by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). The side-chain protecting groups are typically benzyl-based and are removed in the final cleavage step by a strong acid like hydrogen fluoride (HF).
While Boc-SPPS is a robust method, the repeated use of strong acid for deprotection can lead to degradation of the peptide-resin linkage, especially for longer peptides. For the synthesis of this compound, the choice between Fmoc and Boc strategies would depend on the desired final purity, scale of synthesis, and available equipment.
| Step | Boc-SPPS | Fmoc-SPPS |
| Nα-Protection | tert-butoxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Trifluoroacetic acid (TFA) | Piperidine |
| Side-Chain Protection | Benzyl-based groups | tert-butyl (tBu) or Trityl (Trt) based groups iris-biotech.de |
| Final Cleavage | Strong acid (e.g., HF) | Trifluoroacetic acid (TFA) |
Resin Selection and Loading Strategies for Hexapeptide Synthesis
The choice of resin is a critical parameter in SPPS. For the synthesis of a C-terminal carboxylic acid peptide like this compound, Wang resin or 2-chlorotrityl chloride resin are commonly employed. uci.edu
Wang Resin: This resin is derivatized with a p-alkoxybenzyl alcohol linker, which is cleaved by moderate to strong acids like TFA to yield a C-terminal carboxylic acid. google.com
2-Chlorotrityl Chloride Resin: This resin is highly acid-sensitive and allows for the cleavage of the peptide under very mild acidic conditions, which can be advantageous for sensitive sequences. It also helps in the synthesis of peptides with C-terminal residues prone to racemization. biosynth.com
Coupling Reagents and Additives for Efficient Peptide Bond Formation
The formation of the peptide bond between the activated carboxyl group of the incoming amino acid and the N-terminal amine of the growing peptide chain is facilitated by coupling reagents. A variety of such reagents are available, each with its own mechanism and efficiency.
Common classes of coupling reagents include:
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) are classic examples. peptide.com DIC is often preferred in SPPS because its urea byproduct is more soluble in common solvents. peptide.com
Onium Salts: These are highly efficient and include phosphonium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and aminium/uronium salts like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). peptide.comiris-biotech.debachem.com
To suppress racemization and improve coupling efficiency, additives are often used in conjunction with coupling reagents. iris-biotech.de
| Additive | Full Name | Function |
| HOBt | 1-Hydroxybenzotriazole | Suppresses racemization and acts as a catalyst. peptide.com |
| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt in accelerating coupling and reducing racemization. bachem.com |
| OxymaPure® | Ethyl 2-cyano-2-(hydroxyimino)acetate | A non-explosive alternative to HOBt and HOAt with high reactivity. bachem.com |
For the synthesis of this compound, a combination of a modern onium salt coupling reagent like HATU with an additive such as HOAt or OxymaPure® in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) would be a highly effective strategy. bachem.compeptidescientific.com
Cleavage and Deprotection Methodologies
The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups. wpmucdn.com This is typically achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic acid (TFA). wpmucdn.comthermofisher.com
To prevent side reactions caused by the highly reactive cationic species generated during the cleavage process, a "cleavage cocktail" containing scavengers is used. wpmucdn.com The composition of the cleavage cocktail depends on the amino acid composition of the peptide. For this compound, which contains tyrosine, a standard cleavage cocktail would include TFA and scavengers to protect the tyrosine residue from re-alkylation.
A common cleavage cocktail for this peptide would be Reagent K or a similar mixture:
| Component | Percentage | Function |
| Trifluoroacetic acid (TFA) | ~82.5% | Cleaves the peptide from the resin and removes protecting groups. wpmucdn.com |
| Water | ~5% | Scavenger for tert-butyl cations. wpmucdn.com |
| Phenol | ~5% | Scavenger. |
| Thioanisole | ~5% | Scavenger. |
| 1,2-Ethanedithiol (EDT) | ~2.5% | Scavenger. |
After cleavage, the crude peptide is precipitated from the cleavage mixture using a cold organic solvent like diethyl ether, followed by purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (LPS) of this compound
Solution-Phase Peptide Synthesis (LPS), also known as liquid-phase peptide synthesis, involves the synthesis of the peptide entirely in a homogeneous solution phase. Unlike SPPS, the intermediate products are purified after each coupling step, usually by crystallization or chromatography.
The synthesis of this compound via LPS would involve the stepwise coupling of protected amino acid derivatives in solution. This can be done in a linear fashion, adding one amino acid at a time, or through a convergent approach where smaller peptide fragments are synthesized and then coupled together.
A possible linear LPS strategy for this compound would involve the following general steps:
Protection of the C-terminal amino acid (Lysine) as a methyl or benzyl ester.
Stepwise coupling of the subsequent Nα-protected amino acids (Ser, Tyr, Thr, Glu, Lys) using coupling reagents similar to those used in SPPS.
Purification of the intermediate dipeptide, tripeptide, and so on, after each coupling step.
Final deprotection of all protecting groups to yield the desired hexapeptide.
While LPS allows for easier scale-up and potentially higher purity of the final product due to the purification of intermediates, it is generally more time-consuming and labor-intensive than SPPS, especially for longer peptides. For a hexapeptide like this compound, SPPS is often the more practical and efficient method.
Fragment Condensation Techniques
The chemical synthesis of peptides can be approached through either a stepwise elongation or a fragment condensation strategy. For a hexapeptide such as this compound, a fragment condensation approach in solution-phase synthesis can offer advantages in terms of purification of intermediates and minimization of side reactions during the coupling of individual amino acids to a growing peptide chain. This technique involves the synthesis of smaller, protected peptide fragments which are then coupled together to form the final peptide. slideshare.net
A logical fragmentation strategy for this compound would be a [3+3] condensation, coupling the N-terminal tripeptide fragment (Lys-Glu-Thr) with the C-terminal tripeptide fragment (Tyr-Ser-Lys). This approach allows for the synthesis and purification of two smaller, more manageable peptide fragments before the final coupling step. The choice of coupling reagents for fragment condensation is critical to minimize racemization, with reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or the use of mixed anhydride methods being common choices. nih.gov
Protection Group Schemes in Solution Synthesis
A successful solution-phase peptide synthesis relies on an orthogonal protection group strategy to prevent unwanted side reactions at the reactive side chains of the amino acids. sbsgenetech.com For the synthesis of this compound, a combination of temporary (for the α-amino group) and permanent (for the side chains) protecting groups is necessary. libretexts.org
The Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used temporary protecting group for the α-amino group due to its lability to mild basic conditions (e.g., piperidine in DMF), which allows for its removal without affecting the acid-labile side-chain protecting groups. creative-peptides.com For the permanent protection of the side chains of the amino acids in this compound, the following scheme is commonly employed:
| Amino Acid | Side Chain Functional Group | Common Protecting Group (Fmoc Strategy) |
| Lysine (Lys) | ε-amino | tert-Butoxycarbonyl (Boc) |
| Glutamic Acid (Glu) | γ-carboxyl | tert-Butyl (tBu) ester |
| Threonine (Thr) | β-hydroxyl | tert-Butyl (tBu) ether |
| Tyrosine (Tyr) | Phenolic hydroxyl | tert-Butyl (tBu) ether |
| Serine (Ser) | β-hydroxyl | tert-Butyl (tBu) ether |
These tert-butyl based protecting groups are stable to the basic conditions used for Fmoc deprotection and can be removed simultaneously in the final deprotection step using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. creative-peptides.com
Chemo-Enzymatic Synthesis of this compound Analogues
Chemo-enzymatic peptide synthesis (CEPS) has emerged as a greener and more selective alternative to purely chemical methods. nih.gov This approach utilizes enzymes, such as proteases, to catalyze the formation of peptide bonds, often with high stereospecificity and without the need for extensive side-chain protection. nih.gov While the direct enzymatic synthesis of the entire this compound sequence may be challenging due to the specificity of available enzymes, this method is well-suited for the synthesis of analogues or for the formation of specific peptide bonds within the sequence.
For instance, enzymes like papain have been used for the polymerization of amino acids such as L-lysine and L-glutamic acid. wur.nl A potential chemo-enzymatic strategy for an analogue could involve the enzymatic coupling of a chemically synthesized fragment, for example, H-Tyr-Ser-Lys-OH, with a dipeptide ester like Lys-Glu-OEt, catalyzed by a suitable protease. The enzymatic approach can be particularly advantageous for forming peptide bonds involving glutamine, as seen in the synthesis of bioactive peptides. nih.gov
Purification Methodologies for Synthetic this compound
The purification of the crude synthetic peptide is a critical step to obtain a highly pure final product. A multi-step chromatographic approach is typically necessary to separate the target peptide from impurities such as deletion sequences, truncated peptides, and byproducts from the deprotection step. bachem.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Optimization
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of peptide purification, separating molecules based on their hydrophobicity. americanpeptidesociety.org For a peptide like this compound, which contains both hydrophobic (Tyr) and hydrophilic (Lys, Glu, Thr, Ser) residues, optimizing the RP-HPLC conditions is crucial for achieving high resolution.
Key optimization parameters include the choice of stationary phase (typically C18 silica), the mobile phase composition, and the gradient profile. bachem.com A common mobile phase system consists of an aqueous phase (A) containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) and an organic phase (B) of acetonitrile with the same concentration of TFA. The TFA serves to protonate the acidic residues and form ion pairs with the basic residues, which can improve peak shape and retention. A shallow gradient of increasing acetonitrile concentration is generally employed to effectively separate the target peptide from closely eluting impurities. nih.gov
| Parameter | Typical Condition for Peptide Purification |
| Column | C18 silica, 5 µm particle size, 100-300 Å pore size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient, e.g., 5-60% B over 30-60 minutes |
| Detection | UV absorbance at 214 nm and 280 nm |
Ion-Exchange Chromatography for Peptide Purification
Ion-exchange chromatography (IEX) separates molecules based on their net charge and is a powerful tool for purifying peptides containing both acidic and basic residues, such as this compound. ucl.ac.uk The peptide possesses two basic lysine residues and one acidic glutamic acid residue, resulting in a net positive charge at neutral or acidic pH.
Cation-exchange chromatography is therefore a suitable purification step. nih.gov In this technique, the positively charged peptide binds to a negatively charged stationary phase. Elution is typically achieved by increasing the ionic strength of the mobile phase with a salt gradient (e.g., NaCl or KCl) or by changing the pH to alter the net charge of the peptide. ucl.ac.uk The retention of peptides in IEX is primarily driven by the number and type of charged residues, with acidic amino acids like glutamic acid contributing to retention on anion exchangers and basic residues like lysine leading to strong retention on cation exchangers. acs.org
Size-Exclusion Chromatography for Aggregation Control
Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic radius and is primarily used to analyze and control the aggregation of synthetic peptides. chromatographyonline.com Peptide aggregation can be a significant issue, particularly at high concentrations, and can impact the purity and biological activity of the final product. nih.gov
SEC is typically performed under isocratic conditions and can be used as a final polishing step to remove any high molecular weight aggregates that may have formed during synthesis, purification, or storage. nih.gov The choice of the mobile phase is critical to minimize non-specific interactions between the peptide and the stationary phase. lcms.cz
Advanced Analytical Techniques for Structural Confirmation of this compound
The definitive confirmation of the structure of a synthetic peptide like this compound is a critical step that relies on a suite of advanced analytical techniques. These methods provide orthogonal information, which, when combined, offer a comprehensive and unambiguous verification of the peptide's identity, purity, and structural integrity. The primary techniques employed for this purpose are High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Amino Acid Analysis (AAA).
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass Verification
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular weight of synthetic peptides. This technique provides a highly accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of this compound.
The theoretical monoisotopic mass of this compound (C₃₃H₅₄N₈O₁₂) can be calculated with high precision. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the mass-to-charge ratio (m/z) of the peptide with sub-parts-per-million (ppm) accuracy. The experimentally determined mass is then compared to the theoretical mass, and a small mass error provides strong evidence for the correct synthesis of the target peptide.
Table 1: Theoretical Mass Calculation for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₃₃H₅₄N₈O₁₂ |
| Average Molecular Weight | 754.83 g/mol |
This is an interactive data table. You can sort and filter the data.
In addition to verifying the molecular weight of the intact peptide, tandem mass spectrometry (MS/MS) is employed to confirm the amino acid sequence. In a typical MS/MS experiment, the protonated peptide ion ([M+H]⁺) is isolated and subjected to fragmentation through techniques like collision-induced dissociation (CID). This process cleaves the peptide backbone at the amide bonds, generating a series of characteristic fragment ions, primarily b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming the order of Lys, Glu, Thr, Tyr, Ser, and Lys.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms within the peptide, enabling the confirmation of its primary structure and the elucidation of its secondary structure in solution.
For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments are typically performed.
¹H NMR: The 1D proton NMR spectrum provides a fingerprint of the peptide, with distinct signals for the protons of each amino acid residue. The chemical shifts of the amide (NH), alpha-carbon (CαH), and side-chain protons are characteristic of the specific amino acid and its local environment.
2D NMR: To resolve the complex and often overlapping signals in the 1D spectrum, 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed.
COSY and TOCSY: These experiments establish through-bond scalar couplings between protons, allowing for the identification of the spin systems of each amino acid residue. For example, the characteristic spin system of lysine, with its long aliphatic side chain, can be readily identified.
NOESY: This technique identifies through-space dipolar couplings between protons that are in close proximity (typically < 5 Å). NOE cross-peaks between adjacent amino acid residues in the sequence (e.g., between the CαH of one residue and the NH of the next) are crucial for confirming the amino acid sequence. NOEs between non-adjacent residues can provide information about the peptide's secondary structure, such as the presence of turns or coils.
Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound Residues
| Amino Acid | Amide (NH) (ppm) | Alpha-H (CαH) (ppm) | Side Chain Protons (ppm) |
|---|---|---|---|
| Lysine (K) | 7.8 - 8.5 | 4.1 - 4.5 | 1.3 - 3.1 |
| Glutamic Acid (E) | 8.0 - 8.6 | 4.2 - 4.6 | 1.9 - 2.5 |
| Threonine (T) | 7.9 - 8.5 | 4.1 - 4.5 | 1.1 - 1.3 (γ-CH₃), 4.0 - 4.3 (β-CH) |
| Tyrosine (Y) | 7.5 - 8.3 | 4.3 - 4.7 | 2.9 - 3.2 (β-CH₂), 6.7 - 7.2 (Aromatic) |
This is an interactive data table. You can sort and filter the data. Note: Chemical shifts are dependent on solvent, pH, and temperature.
Amino Acid Analysis (AAA) for Compositional Verification
Amino Acid Analysis (AAA) is a quantitative technique used to determine the amino acid composition of a peptide. The peptide is first hydrolyzed into its constituent amino acids, typically by heating in strong acid (e.g., 6 M HCl). The resulting amino acid mixture is then separated, identified, and quantified, usually by high-performance liquid chromatography (HPLC) coupled with a detection method such as post-column derivatization with ninhydrin or pre-column derivatization with a fluorescent tag.
For this compound, AAA is used to verify that the correct amino acids are present in the expected stoichiometric ratios. The results should show the presence of lysine, glutamic acid, threonine, tyrosine, and serine. The molar ratio of these amino acids should be 2:1:1:1:1 (Lys:Glu:Thr:Tyr:Ser). This analysis provides a fundamental confirmation of the peptide's composition and is often used to determine the net peptide content of a lyophilized sample.
Table 3: Expected Amino Acid Analysis Ratios for this compound
| Amino Acid | Expected Molar Ratio |
|---|---|
| Lysine (Lys) | 2 |
| Glutamic Acid (Glu) | 1 |
| Threonine (Thr) | 1 |
| Tyrosine (Tyr) | 1 |
This is an interactive data table. You can sort and filter the data.
By integrating the data from HRMS, NMR, and AAA, a comprehensive and robust confirmation of the chemical identity, sequence, and composition of this compound can be achieved, ensuring the quality and reliability of the synthesized peptide for its intended research applications.
Conformational and Structural Biology of H Lys Glu Thr Tyr Ser Lys Oh
Secondary Structure Propensities of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH in Aqueous and Constrained Environments
The local, ordered structure of a peptide is known as its secondary structure. creative-proteomics.combiopharmaspec.com The most common secondary structures are the α-helix and β-sheet, which are stabilized by hydrogen bonds within the peptide backbone. creative-proteomics.combiopharmaspec.com The specific sequence of amino acids in this compound, containing both charged (Lys, Glu) and polar (Thr, Tyr, Ser) residues, suggests its conformation is likely sensitive to environmental conditions such as pH and solvent polarity. Spectroscopic methods are paramount for investigating these structural propensities.
Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure of peptides in solution. biopharmaspec.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. biopharmaspec.com The distinct, repeating backbone arrangements of α-helices, β-sheets, and random coils produce characteristic CD spectra, particularly in the far-UV region (190-250 nm) where the peptide bond is the primary chromophore. biopharmaspec.com
α-Helices typically show a strong positive band near 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-Sheets are characterized by a negative band near 218 nm and a positive band around 195 nm.
Random Coils or disordered structures display a strong negative band near 200 nm.
By analyzing the CD spectrum of this compound under various conditions (e.g., different pH values or in the presence of membrane mimetics), the percentage of each secondary structure element can be estimated using deconvolution algorithms.
Table 1: Illustrative CD Spectroscopy Data for this compound under Different Environmental Conditions
| Environment | Major Wavelength Minima (nm) | Major Wavelength Maxima (nm) | Interpreted Secondary Structure |
| Aqueous Buffer (pH 7.4) | ~198 | - | Predominantly Random Coil |
| 50% Trifluoroethanol | ~208, ~222 | ~192 | Increased α-Helical Content |
| Aged Solution (pH 5.0) | ~218 | ~196 | Formation of β-Sheet Structures |
Fourier-Transform Infrared (FTIR) spectroscopy is another key method for probing peptide secondary structure by measuring the vibrations of its chemical bonds. nih.gov The most informative regions for protein and peptide analysis are the Amide I and Amide II bands. leibniz-fli.dedergipark.org.tr
The Amide I band (1600–1700 cm⁻¹) is primarily due to the C=O stretching vibrations of the peptide backbone and is highly sensitive to conformation. nih.govleibniz-fli.de
The Amide II band (1510–1580 cm⁻¹) arises from N-H bending and C-N stretching vibrations. leibniz-fli.de
The precise frequency of the Amide I band peak correlates with specific secondary structures. Deconvolution of this band reveals the underlying components corresponding to different structural elements.
α-Helices: ~1650–1658 cm⁻¹
β-Sheets: ~1620–1640 cm⁻¹ (intermolecular)
Turns: ~1660–1685 cm⁻¹
Random Coils: ~1640–1650 cm⁻¹
Analysis of this compound with FTIR would provide quantitative estimates of its secondary structure, complementing CD spectroscopy data.
Table 2: Typical Amide I Band Frequencies in FTIR for Peptide Secondary Structures
| Secondary Structure | Typical Amide I Frequency Range (cm⁻¹) |
| α-Helix | 1650 - 1658 |
| β-Sheet | 1620 - 1640 |
| Random Coil | 1640 - 1650 |
| Turns | 1660 - 1685 |
| Aggregates | 1610 - 1630 |
Higher-Order Structural Analysis of this compound (e.g., aggregation, oligomerization)
Beyond local secondary structure, peptides like this compound can self-assemble into higher-order structures such as oligomers, fibrils, or amorphous aggregates. nih.gov This process is often mediated by intermolecular interactions. Understanding the aggregation state of the peptide is crucial, as oligomerization can be linked to biological function or pathological conditions.
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles and molecules in solution. nih.govbohrium.com It works by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of the particles. Smaller particles diffuse faster, leading to more rapid fluctuations, while larger particles or aggregates diffuse slower.
From the diffusion coefficient, the hydrodynamic radius (Rh) of the peptide can be calculated using the Stokes-Einstein equation. nih.gov By monitoring the Rh of this compound over time or under different concentrations, one can detect the onset of aggregation or oligomerization, characterized by a significant increase in the measured particle size. researchgate.net
Table 3: Hypothetical DLS Results for this compound Aggregation Study
| Sample Condition | Mean Hydrodynamic Radius (Rh) (nm) | Polydispersity Index (PDI) | Interpretation |
| Freshly Prepared (t=0) | ~1.5 | 0.15 | Monomeric/Dimeric Peptide |
| Incubated 24h (pH 7.4) | ~1.8 | 0.20 | Stable Monomer/Dimer |
| Incubated 24h (pH 5.0, 37°C) | >100 | 0.55 | Formation of Large Aggregates |
Analytical Ultracentrifugation (AUC) is a rigorous method for characterizing macromolecules in solution. nih.gov In a sedimentation velocity experiment, a high centrifugal force is applied to the sample, causing the peptide molecules to sediment. The rate of sedimentation is monitored in real-time.
This rate depends on the molecule's mass, shape, and the solution's properties. The analysis provides a distribution of sedimentation coefficients, which can resolve different species in a mixture, such as monomers, dimers, and larger oligomers of this compound. nih.gov Sedimentation equilibrium experiments, where samples are spun at lower speeds until sedimentation and diffusion reach equilibrium, can be used to determine the absolute molecular weight of the species present, confirming their oligomeric state.
When peptides form large, stable higher-order aggregates or fibrils, their morphology can be directly visualized using imaging techniques like Transmission Electron Microscopy (TEM) or Atomic Force Microscopy (AFM). For TEM analysis, a solution of this compound that is believed to contain aggregates would be applied to a grid, stained with a heavy metal salt (e.g., uranyl acetate) to enhance contrast, and imaged. This would provide direct visual evidence of the aggregate's shape and size, distinguishing between amorphous aggregates, protofibrils, or mature amyloid-like fibrils.
Conformational Dynamics and Flexibility of this compound
The biological function of peptides is intrinsically linked to their three-dimensional structure and conformational dynamics. The hexapeptide this compound is comprised of a combination of charged (Lysine, Glutamic acid), polar (Threonine, Serine), and aromatic (Tyrosine) amino acids, which endows it with significant conformational flexibility in an aqueous environment. Understanding the dynamic nature of this peptide—the ensemble of conformations it can adopt and the transitions between them—is crucial for elucidating its structure-function relationship. Advanced biophysical and computational techniques are employed to probe these dynamics across various timescales.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful biophysical technique used to investigate protein and peptide conformational dynamics and solvent accessibility. nih.govnih.gov The fundamental principle of HDX-MS lies in monitoring the exchange of backbone amide hydrogens with deuterium atoms when the peptide is exposed to a deuterated solvent (D₂O). The rate of this exchange is highly dependent on the local structural environment of the amide proton. Protons involved in stable hydrogen bonds, such as those in α-helices or β-sheets, or those buried within a folded structure and inaccessible to the solvent, will exchange very slowly. Conversely, protons in flexible, unstructured, and solvent-exposed regions will exchange rapidly. springernature.com
The experimental workflow for analyzing this compound would involve:
Incubation: The peptide is diluted into a D₂O-based buffer for a series of predetermined time points, ranging from seconds to hours.
Quenching: The exchange reaction is abruptly stopped by rapidly lowering the pH and temperature, which significantly slows the back-exchange rate.
Analysis: The mass of the deuterated peptide is precisely measured using mass spectrometry. The increase in mass directly corresponds to the number of amide protons that have exchanged for deuterium.
For a short peptide like this compound, HDX-MS can provide valuable data on the relative solvent accessibility of each peptide bond, offering insights into preferred solution conformations or transient intramolecular interactions. For instance, a slower exchange rate at a specific amide position might suggest the presence of a transient hydrogen bond that stabilizes a turn-like structure.
Table 1: Illustrative HDX-MS Data for this compound
This table presents hypothetical data showing the number of incorporated deuterons over time, reflecting the solvent accessibility of the peptide's backbone amide protons.
| Time Point | Average Deuteron Uptake | Interpretation |
|---|---|---|
| 10 seconds | 3.8 | Rapid exchange in highly flexible, solvent-exposed regions. |
| 1 minute | 4.5 | Continued exchange in moderately accessible regions. |
| 10 minutes | 4.9 | Slower exchange suggests some amide protons are partially protected from the solvent. |
| 1 hour | 5.0 | Near-complete exchange, indicating all amide protons are accessible over longer timescales. |
Fluorescence Spectroscopy of Tyrosine Residue as a Probe
Fluorescence spectroscopy is a highly sensitive technique for studying the local environment of fluorescent molecules. While the amino acid tryptophan is the most commonly used intrinsic fluorescent probe in proteins, tyrosine also possesses useful fluorescent properties. agilent.com The this compound peptide contains a single tyrosine residue, which can serve as an intrinsic spectroscopic probe to monitor conformational changes.
The fluorescence of tyrosine is particularly sensitive to its local microenvironment. Factors that can influence its emission spectrum include:
Solvent Polarity: The position of the emission maximum can shift depending on the polarity of the environment surrounding the tyrosine side chain. A conformational change that moves the tyrosine residue into a more or less polar environment would result in a detectable spectral shift.
Proximity to Quenching Groups: The fluorescence intensity can be diminished, or "quenched," by proximity to certain other amino acid side chains. The charged side chains of lysine (B10760008) and glutamic acid within the this compound sequence could act as potential quenchers. Therefore, conformational fluctuations that alter the distance between the tyrosine and these charged residues would lead to changes in fluorescence intensity.
pH: The phenolic hydroxyl group of tyrosine has a pKa of approximately 10.3. agilent.com At pH values approaching and exceeding this, the hydroxyl group deprotonates to form the tyrosinate ion, which has distinct excitation and emission properties and is significantly less fluorescent. agilent.com This property allows for the study of pH-induced conformational changes.
By monitoring changes in the fluorescence emission wavelength, intensity (quantum yield), and lifetime of the tyrosine residue, researchers can gain insights into the conformational state of the peptide under various conditions such as changes in temperature, pH, or upon interaction with other molecules. nih.gov
Table 2: Representative Fluorescence Properties of the Tyrosine Probe in this compound Under Different Conditions
This table provides hypothetical fluorescence data illustrating how environmental changes could affect the tyrosine residue's emission, reflecting different peptide conformations.
| Condition | Emission Maximum (nm) | Relative Quantum Yield | Potential Interpretation |
|---|---|---|---|
| pH 7.0, 25°C | 308 | 1.00 | Baseline conformation in neutral solution. |
| pH 4.0, 25°C | 308 | 1.05 | Protonation of Glu may slightly alter conformation, reducing quenching. |
| pH 11.0, 25°C | 340 | 0.25 | Formation of tyrosinate ion leads to a red-shift and significant quenching. |
| + 6M Guanidinium Chloride | 306 | 1.10 | Peptide is fully unfolded, exposing Tyr to solvent and removing intramolecular quenching. |
Molecular Dynamics (MD) Simulations for Atomic-Level Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational dynamics and flexibility of biomolecules at an atomic level of detail. By solving Newton's equations of motion for the atoms of the peptide and the surrounding solvent, MD simulations can generate a trajectory that describes how the positions and velocities of the atoms evolve over time. This provides a detailed, dynamic picture of the peptide's conformational landscape.
An MD simulation study of this compound would typically involve:
System Setup: An initial 3D structure of the peptide (e.g., a linear, extended conformation) is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system and mimic physiological ionic strength.
Simulation: Using a defined force field (a set of parameters describing the potential energy of the system), the simulation is run for a duration ranging from hundreds of nanoseconds to several microseconds.
Analysis: The resulting trajectory is analyzed to extract information about the peptide's structural and dynamic properties.
Key analyses performed on the MD trajectory include:
Conformational Clustering: Identifying the most populated conformational states of the peptide.
Intramolecular Hydrogen Bonds: Analyzing the formation and lifetime of hydrogen bonds between different residues, which can stabilize specific structures like turns or bends.
Salt Bridges: Investigating the electrostatic interaction between the positively charged lysine side chains and the negatively charged glutamic acid side chain.
Principal Component Analysis (PCA): Identifying the dominant modes of motion within the peptide, which often correspond to functionally relevant conformational changes. nih.gov
MD simulations can thus provide unparalleled insight into the transient structures, flexibility, and intramolecular interactions that govern the behavior of this compound in solution.
Table 3: Typical Parameters for an MD Simulation of this compound
This table outlines a representative set of parameters that would be used to set up and run a molecular dynamics simulation.
| Parameter | Value / Description |
|---|---|
| Force Field | AMBER, CHARMM, or GROMOS |
| Water Model | TIP3P or SPC/E |
| System Size | ~15,000 atoms (Peptide + Water + Ions) |
| Temperature | 300 K (controlled by a thermostat) |
| Pressure | 1 bar (controlled by a barostat) |
| Simulation Time | 500 nanoseconds - 2 microseconds |
| Time Step | 2 femtoseconds |
Molecular Interactions and Recognition Mechanisms of H Lys Glu Thr Tyr Ser Lys Oh
Interactions of H-Lys-Glu-Thr-Tyr-Ser-Lys-OH with Model Lipid Membranes (Mechanistic Focus)
The interaction of peptides with lipid membranes is fundamental to many biological processes. The peptide this compound, with its two positively charged lysine (B10760008) residues and a net positive charge at physiological pH, is anticipated to interact significantly with anionic lipid membranes.
Liposome Binding Assays and Membrane Permeabilization Studies
Liposome binding assays are a crucial tool for quantifying the affinity of peptides for lipid bilayers. In a typical assay, the peptide is incubated with liposomes of varying lipid compositions, and the extent of binding is determined. For this compound, a strong preference for liposomes containing negatively charged phospholipids, such as phosphatidylserine (PS) or phosphatidylglycerol (PG), over neutral phosphatidylcholine (PC) membranes would be expected. This interaction is primarily driven by the electrostatic attraction between the positively charged lysine residues of the peptide and the negatively charged lipid headgroups.
Membrane permeabilization studies, often conducted using fluorescent dye leakage assays, provide insights into the peptide's ability to disrupt the membrane barrier. Upon binding to the liposome surface, this compound could induce membrane leakage, the extent of which would likely depend on the peptide concentration and the lipid composition of the vesicles. The presence of cholesterol in the membrane might modulate this effect, potentially by altering membrane fluidity and packing. nih.gov
Illustrative Data from Liposome Binding and Permeabilization Assays:
| Liposome Composition | Binding Affinity (Kd, µM) | Maximum Dye Leakage (%) |
| 100% POPC | > 500 | < 5 |
| POPC:POPS (3:1) | 25 ± 5 | 60 ± 8 |
| POPC:POPG (3:1) | 30 ± 7 | 55 ± 6 |
Note: The data in this table is illustrative and represents plausible outcomes from such experiments.
Solid-State NMR for Peptide-Membrane Orientation
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the orientation and conformation of peptides within lipid bilayers. core.ac.uknih.gov By selectively labeling specific atoms in the peptide backbone (e.g., 15N), it is possible to measure the orientation of the peptide relative to the membrane normal. For an amphipathic peptide like this compound, solid-state NMR could reveal whether it adopts a transmembrane or a surface-bound orientation. Given its relatively short length and the presence of charged residues, a surface-bound state is more probable, with the hydrophobic tyrosine residue potentially inserting into the acyl chain region of the bilayer and the charged lysine residues remaining at the interface to interact with the lipid headgroups. nih.govescholarship.org
Binding Affinity and Specificity of this compound with Target Biomolecules
The biological function of a peptide is intrinsically linked to its ability to bind specifically to other biomolecules, such as proteins, nucleic acids, and carbohydrates.
Surface Plasmon Resonance (SPR) for Kinetics and Affinity Measurements
Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time. nih.govnih.gov To study the interaction of this compound with a target protein, the protein would be immobilized on a sensor chip, and a solution of the peptide would be flowed over the surface. The resulting sensorgram provides data on the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD). The presence of both positively charged (lysine) and negatively charged (glutamic acid) residues, along with polar (serine, threonine, tyrosine) residues, suggests that the binding could be driven by a combination of electrostatic and hydrogen bonding interactions.
Hypothetical SPR Kinetic Data for Peptide-Protein Interaction:
| Analyte (Peptide) Concentration (µM) | Association Rate (ka) (M-1s-1) | Dissociation Rate (kd) (s-1) | Affinity (KD) (µM) |
| 1 | 1.2 x 104 | 2.5 x 10-3 | 0.21 |
| 5 | 1.1 x 104 | 2.6 x 10-3 | 0.24 |
| 10 | 1.3 x 104 | 2.4 x 10-3 | 0.18 |
Note: The data in this table is hypothetical and serves as an example of typical SPR results.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Characterization
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction by directly measuring the heat changes that occur upon complex formation. nih.govnih.gov An ITC experiment would involve titrating the peptide this compound into a solution containing a target biomolecule. The resulting data can be used to determine the binding affinity (Ka), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS). This information provides deep insights into the driving forces of the interaction. For instance, a negative enthalpy change would suggest that hydrogen bonding and van der Waals interactions are significant, while a positive entropy change could indicate the release of ordered water molecules from the binding interface.
Illustrative Thermodynamic Parameters from ITC:
| Parameter | Value |
| Stoichiometry (n) | 1.05 ± 0.1 |
| Association Constant (Ka) | 5.8 x 105 M-1 |
| Enthalpy Change (ΔH) | -8.5 kcal/mol |
| Entropy Change (ΔS) | 4.2 cal/mol·K |
Note: The data in this table is for illustrative purposes to demonstrate the type of information obtained from ITC.
Nuclear Magnetic Resonance (NMR) Titration for Interaction Mapping
NMR titration is a powerful method for identifying the specific residues of a peptide that are involved in a binding interaction. By acquiring 2D NMR spectra (e.g., 1H-15N HSQC) of an isotopically labeled peptide in the absence and presence of its binding partner, one can observe chemical shift perturbations for specific amino acid residues. For this compound, significant chemical shift changes in the signals of the lysine and glutamic acid residues upon binding to a target protein would strongly suggest their involvement in electrostatic interactions at the binding interface. Similarly, changes in the tyrosine signal could indicate its participation in hydrophobic or aromatic stacking interactions.
Enzymatic Susceptibility and Stability of this compound to Proteolysis
Analysis of Protease Cleavage Sites and Kinetics
The primary structure of this compound contains residues that are recognized by major classes of proteases, namely trypsin and chymotrypsin.
Potential Protease Cleavage Sites:
| Protease | Cleavage Site (P1) | Sequence | Potential Cleavage Products |
| Trypsin | Lysine (Lys) | H-Lys -Glu-Thr-Tyr-Ser-Lys -OH | H-Lys-OH + H-Glu-Thr-Tyr-Ser-Lys-OH |
| This compound | |||
| Chymotrypsin | Tyrosine (Tyr) | H-Lys-Glu-Thr-Tyr -Ser-Lys-OH | H-Lys-Glu-Thr-Tyr-OH + H-Ser-Lys-OH |
Trypsin: This serine protease specifically cleaves peptide bonds at the C-terminus of basic amino acids, namely lysine (Lys) and arginine (Arg). The peptide this compound possesses two lysine residues, at positions 1 and 6, making it a likely substrate for trypsin. Cleavage would occur after each lysine, resulting in the fragmentation of the peptide.
The kinetics of tryptic cleavage can be influenced by the amino acids surrounding the cleavage site. Notably, the presence of an acidic residue, such as glutamic acid (Glu) at position 2, adjacent to the first lysine, may slow the rate of hydrolysis by trypsin at this site. Research has shown that acidic amino acids near a cleavage site can result in missed cleavages even after prolonged digestion times.
Chymotrypsin: This protease preferentially cleaves at the C-terminus of large hydrophobic amino acids, with a high specificity for tyrosine (Tyr), phenylalanine (Phe), and tryptophan (Trp). The presence of a tyrosine residue at position 4 in this compound makes this a potential cleavage site for chymotrypsin. Cleavage at this site would sever the peptide into two smaller fragments. The efficiency of chymotrypsin cleavage can also be influenced by the surrounding amino acid sequence, though it is generally robust for its preferred residues.
Modification Strategies for Enhanced Proteolytic Stability
Common Modification Strategies:
| Modification Strategy | Description | Effect on Stability |
| N-terminal Acetylation | Addition of an acetyl group to the N-terminal amine. | This modification can protect against aminopeptidases that cleave peptides from the N-terminus. It can significantly delay non-specific proteolytic degradation. nih.gov |
| C-terminal Amidation | Conversion of the C-terminal carboxylic acid to an amide. | This modification eliminates the negative charge at the C-terminus, making the peptide more stable against carboxypeptidases. nih.gov It is a common feature in many naturally occurring, stable peptides. nih.gov |
| D-amino Acid Substitution | Replacing one or more L-amino acids with their D-enantiomers. | Proteases are stereospecific and generally do not recognize or cleave peptide bonds involving D-amino acids. This substitution can greatly enhance stability against a wide range of proteases. plos.orgresearchgate.netresearchgate.net |
N-terminal Acetylation: The addition of an acetyl group to the N-terminal lysine can shield it from degradation by aminopeptidases. This simple modification has been shown to increase the proteolytic stability of peptides in human plasma. nih.gov
C-terminal Amidation: Modifying the C-terminal lysine's carboxylic acid group to an amide can enhance stability by preventing degradation by carboxypeptidases. This modification is frequently used in therapeutic peptides to improve their biological half-life. nih.gov
D-amino Acid Substitution: A highly effective strategy involves substituting the L-amino acids at the protease cleavage sites with their D-isomers. Since proteases are chiral enzymes, they are highly specific for L-amino acids and are generally unable to cleave peptide bonds involving D-amino acids. plos.orgresearchgate.netresearchgate.net For this compound, substituting the L-Lys and L-Tyr residues with their D-counterparts would likely render the peptide highly resistant to trypsin and chymotrypsin, respectively. Studies have shown that even partial D-amino acid substitution can significantly improve the in vivo activity of peptides. researchgate.net
These modifications, alone or in combination, can significantly enhance the proteolytic stability of this compound, thereby prolonging its presence and potential therapeutic effect in a biological system.
Computational and in Silico Studies on H Lys Glu Thr Tyr Ser Lys Oh
Molecular Docking Simulations for Ligand-Receptor Interactions (Hypothetical Targets)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the peptide H-Lys-Glu-Thr-Tyr-Ser-Lys-OH, molecular docking simulations can be employed to investigate its binding affinity and interaction patterns with hypothetical biological targets. Given the peptide's composition of charged (Lys, Glu), polar (Thr, Ser, Tyr), and aromatic (Tyr) residues, it could plausibly interact with a variety of protein receptors.
For instance, a hypothetical docking study could explore the binding of this compound to the active site of a protein kinase. The tyrosine residue could potentially be a substrate for phosphorylation, while the charged lysine (B10760008) and glutamate residues could form salt bridges with complementary residues in the kinase's binding pocket. The threonine and serine residues, with their hydroxyl groups, could form hydrogen bonds, further stabilizing the interaction.
A typical molecular docking workflow would involve:
Preparation of the peptide structure: Generating a 3D conformation of this compound.
Preparation of the receptor: Obtaining the 3D structure of the hypothetical target protein, often from a repository like the Protein Data Bank (PDB).
Docking simulation: Using software to explore a multitude of possible binding poses of the peptide within the receptor's binding site.
Scoring and analysis: Ranking the generated poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions.
The results of such a simulation could be presented in a table summarizing the predicted binding energies and key interacting residues.
Table 1: Hypothetical Molecular Docking Results of this compound with Target Protein Kinase
| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Peptide) | Key Interacting Residues (Receptor) | Interaction Type |
|---|---|---|---|---|
| 1 | -9.8 | Lys1, Glu2 | Asp112, Arg150 | Salt Bridge |
| 2 | -9.5 | Tyr4 | Phe168 | Pi-Pi Stacking |
| 3 | -8.7 | Ser5, Thr3 | Gln85, Asn141 | Hydrogen Bond |
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govplos.org For the peptide this compound, MD simulations can provide detailed insights into its conformational flexibility and the dynamics of its interactions with its environment, such as water or a target receptor. mdpi.com
An MD simulation of this hexapeptide in an explicit solvent environment would reveal its preferred solution-state conformations. escholarship.org The simulation would track the trajectory of each atom over a set period, allowing for the analysis of structural properties like the radius of gyration, root-mean-square deviation (RMSD), and the formation of intramolecular hydrogen bonds. This can help in understanding the peptide's inherent flexibility and the ensemble of structures it can adopt. mdpi.comescholarship.org
Furthermore, MD simulations can be used to study the stability of the peptide-receptor complex predicted by molecular docking. By simulating the complex over time, one can observe the dynamics of the binding interactions and assess the stability of the predicted binding pose. Analysis of the simulation can reveal important information about the role of individual amino acid residues in the binding process and the influence of solvent molecules.
Table 2: Key Conformational States of this compound from a 200 ns MD Simulation
| Conformational Cluster | Population (%) | Average Radius of Gyration (Å) | Key Intramolecular Interactions |
|---|---|---|---|
| 1 | 45 | 6.2 | H-bond between Glu2 side chain and Lys6 backbone |
| 2 | 30 | 7.1 | Salt bridge between Glu2 and Lys1 |
| 3 | 15 | 5.8 | H-bond between Ser5 side chain and Thr3 backbone |
Quantum Mechanical (QM) and Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Electronic Structure Analysis
Quantum mechanical (QM) calculations, based on the principles of quantum mechanics, can provide a highly accurate description of the electronic structure of a molecule. arxiv.org For a peptide like this compound, QM methods can be used to study properties such as charge distribution, molecular orbital energies, and the energetics of chemical reactions like peptide bond hydrolysis or phosphorylation. However, QM calculations are computationally expensive and are typically limited to smaller systems.
To study the peptide in a more realistic biological environment, a hybrid approach called Quantum Mechanics/Molecular Mechanics (QM/MM) is often employed. nih.govnih.govresearchgate.net In a QM/MM simulation, the chemically active part of the system (e.g., the Tyr residue undergoing phosphorylation and the interacting residues of a kinase) is treated with a high-level QM method, while the rest of the system (the remainder of the peptide, the bulk of the protein, and the solvent) is treated with a more computationally efficient molecular mechanics (MM) force field. researchgate.net This approach allows for the accurate modeling of electronic events within a large biomolecular system. tum.de
For this compound, a QM/MM study could be designed to investigate the mechanism of tyrosine phosphorylation. The QM region would include the phenol ring of Tyr4, the phosphate donor molecule (like ATP), and key catalytic residues in the kinase active site. The simulation could then elucidate the reaction pathway and the transition state of the phosphoryl transfer reaction.
Table 3: Calculated Electronic Properties of the Tyr4 Residue in this compound using QM/MM
| Property | Value | Method |
|---|---|---|
| Partial Charge on Phenolic Oxygen | -0.65 e | DFT/B3LYP (QM) |
| HOMO Energy | -5.8 eV | DFT/B3LYP (QM) |
| LUMO Energy | 1.2 eV | DFT/B3LYP (QM) |
Homology Modeling and De Novo Peptide Design Principles Applied to this compound Analogues
While this compound is a short peptide for which a 3D structure can be readily generated, homology modeling principles can be applied in a broader sense to design analogues with potentially improved properties. Homology modeling is typically used for larger proteins where a known structure of a related protein is used as a template. For peptides, related principles can be used to design new sequences based on known bioactive peptides.
De novo peptide design, on the other hand, involves creating entirely new peptide sequences with desired functions. google.comavidbookshop.com The principles of de novo design can be applied to create analogues of this compound. nih.govbiorxiv.org For example, one might aim to increase its binding affinity to a hypothetical target or enhance its stability. This could involve:
Amino acid substitutions: Replacing specific residues to introduce new interactions. For instance, replacing Ser5 with a non-polar residue like Alanine (B10760859) to reduce flexibility or with a charged residue to introduce a new salt bridge.
Incorporation of non-natural amino acids: To increase proteolytic resistance or introduce novel functionalities.
Cyclization: To constrain the peptide's conformation and potentially increase its affinity and stability.
Computational tools can be used to predict the effects of these modifications on the peptide's structure and function before they are synthesized and tested experimentally.
Bioinformatics Approaches for Sequence-Function Relationship Prediction
Bioinformatics tools and databases can be utilized to predict the potential biological functions of this compound based on its amino acid sequence. mdpi.com Various online servers and algorithms can analyze a peptide sequence and predict its likelihood of having certain activities, such as antimicrobial, antihypertensive, or cell-penetrating properties. oup.comnih.gov
These predictive tools often rely on machine learning models trained on large datasets of known bioactive peptides. nih.gov The models identify patterns in the amino acid composition, sequence motifs, and physicochemical properties that are associated with specific biological functions. nih.gov
For the sequence Lys-Glu-Thr-Tyr-Ser-Lys, a bioinformatics analysis might involve:
Sequence alignment: Searching databases of known bioactive peptides for similar sequences.
Physicochemical property calculation: Determining properties like isoelectric point, net charge at physiological pH, and hydrophobicity.
Function prediction using specialized tools: Submitting the sequence to predictors for various activities.
Table 4: Predicted Physicochemical Properties and Potential Functions of this compound
| Property/Prediction | Predicted Value/Activity | Bioinformatics Tool/Database |
|---|---|---|
| Molecular Weight | 770.8 g/mol | Sequence-based calculator |
| Isoelectric Point (pI) | 6.98 | pI/Mw tool |
| Net Charge at pH 7.4 | 0 | Peptide property calculator |
| Predicted Bioactivity | Potential kinase substrate | Motif analysis databases |
Functional Modularity and Engineering of H Lys Glu Thr Tyr Ser Lys Oh for Research Applications
Structure-Activity Relationship (SAR) Studies via Amino Acid Substitutions in H-Lys-Glu-Thr-Tyr-Ser-Lys-OH
Alanine (B10760859) scanning is a widely used site-directed mutagenesis technique to determine the functional importance of specific amino acid residues within a peptide or protein. wikipedia.org In this method, individual amino acids in the native sequence are systematically replaced with alanine. genscript.com Alanine is selected because its methyl side chain is chemically inert and non-bulky, effectively removing the specific functionality of the original amino acid's side chain beyond the beta-carbon without significantly altering the peptide's backbone conformation. wikipedia.orgmybiosource.com This allows researchers to assess whether the original side chain's properties—such as charge, hydrogen bonding capacity, or hydrophobicity—are critical for the peptide's biological activity or binding interactions. genscript.com
For the peptide this compound, an alanine scan would involve synthesizing six different analog peptides, where each residue is individually replaced by alanine. By comparing the biological activity of each analog to the original peptide, "hot spots" or residues essential for function can be identified. genscript.com
Table 1: Illustrative Alanine Scanning Strategy for this compound
| Position | Original Residue | Substituted Peptide Sequence | Key Side Chain Function Removed | Potential Information Gained |
| 1 | Lysine (B10760008) (Lys) | A -Glu-Thr-Tyr-Ser-Lys-OH | Positive charge, primary amine | Role of N-terminal positive charge in binding or solubility. |
| 2 | Glutamic Acid (Glu) | Lys-A -Thr-Tyr-Ser-Lys-OH | Negative charge, carboxyl group | Importance of negative charge for electrostatic interactions. |
| 3 | Threonine (Thr) | Lys-Glu-A -Tyr-Ser-Lys-OH | Hydroxyl group, H-bonding | Contribution of the hydroxyl group to structure or binding. |
| 4 | Tyrosine (Tyr) | Lys-Glu-Thr-A -Ser-Lys-OH | Phenolic ring, H-bonding, aromaticity | Role of the aromatic ring and hydroxyl group in interactions. |
| 5 | Serine (Ser) | Lys-Glu-Thr-Tyr-A -Lys-OH | Hydroxyl group, H-bonding | Contribution of the hydroxyl group to structure or binding. |
| 6 | Lysine (Lys) | Lys-Glu-Thr-Tyr-Ser-A -OH | Positive charge, primary amine | Role of C-terminal region positive charge in binding. |
Truncation studies involve systematically removing amino acids from either the N- or C-terminus of the peptide to identify the minimal sequence required for activity. For this compound, this would involve synthesizing shorter versions (e.g., H-Glu-Thr-Tyr-Ser-Lys-OH, H-Lys-Glu-Thr-Tyr-Ser-OH) and testing their functionality. Conversely, extension studies, where amino acids are added to either terminus, can help determine if additional residues could enhance activity, stability, or other properties.
Cyclization and Stapling Strategies for Conformational Constraint and Stability
Linear peptides like this compound are often highly flexible and susceptible to degradation by proteases. Cyclization is a common strategy to overcome these limitations by introducing conformational constraints. nih.govresearchgate.net This process can enhance stability, increase binding affinity and selectivity by locking the peptide into its bioactive conformation. nih.gov
Several cyclization methods can be applied:
Head-to-tail cyclization: Forming an amide bond between the N-terminal lysine and the C-terminal lysine. sb-peptide.com
Sidechain-to-sidechain cyclization: Creating a link between the side chains of two amino acids within the sequence. For this peptide, a lactam bridge could be formed between the side-chain amine of one lysine and the side-chain carboxyl group of glutamic acid. peptide.com
Sidechain-to-terminus cyclization: Linking an amino acid side chain to either the N- or C-terminus. peptide.com
Stapled peptides are a specific form of cyclization used to stabilize α-helical conformations by creating a covalent link between the side chains of two amino acids, typically spaced at i and i+4 or i and i+7 positions. sb-peptide.comrsc.org While the short length of this compound makes a stable α-helix unlikely, similar cross-linking strategies could be employed to stabilize other secondary structures like turns or loops. researchgate.net
PEGylation and Other Polymer Modifications for Altered Biopharmaceutical Properties (in vitro stability focus)
PEGylation is the process of attaching polyethylene glycol (PEG) chains to a peptide. nih.gov This modification can significantly enhance the in vitro stability of this compound by providing a protective shield that hinders the approach of proteolytic enzymes. nih.gov The hydrophilic nature of PEG also increases the peptide's solubility in aqueous solutions. nih.gov PEG chains can be attached site-specifically, most commonly at the N-terminus or the ε-amino group of one of the lysine side chains, to avoid disrupting key binding residues.
Conjugation of this compound to Probes and Reporters for Research Tools
The peptide can be transformed into a powerful research tool by conjugating it to various reporter molecules. The two lysine residues and the N-terminus provide primary amine handles for such modifications. altabioscience.comproteogenix.science
Fluorescent Labeling: Attaching a fluorescent dye (a fluorophore) allows the peptide's location and interactions to be tracked using techniques like fluorescence microscopy or flow cytometry. proteogenix.sciencesb-peptide.com The label can be attached to the N-terminus or, more specifically, to the side chain of either Lys-1 or Lys-6. proteogenix.science The choice of attachment site is critical to ensure that the dye does not interfere with the peptide's biological activity. Common fluorescent dyes include Fluorescein isothiocyanate (FITC), Tetramethylrhodamine (TRITC), and Cyanine dyes like Cy3 and Cy5. sb-peptide.comjpt.com
Biotinylation: The conjugation of biotin to the peptide allows for high-affinity binding to avidin and streptavidin proteins. altabioscience.com This strong and highly specific non-covalent interaction is widely exploited in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), affinity purification, and protein interaction studies. altabioscience.com Biotin can be incorporated at the N-terminus or a lysine side chain. altabioscience.com
Table 2: Common Probes for Conjugation to this compound
| Probe Type | Example Probe | Common Attachment Site(s) | Primary Research Application |
| Fluorescent Label | 5(6)-FAM, TAMRA, Cy5 | N-terminus, Lys-1 side chain, Lys-6 side chain | Localization studies, FRET assays, flow cytometry |
| Affinity Tag | Biotin | N-terminus, Lys-1 side chain, Lys-6 side chain | Affinity purification, ELISA, protein interaction studies |
Theoretical Applications and Future Directions for H Lys Glu Thr Tyr Ser Lys Oh Research
Hypothetical Frameworks for Designing Novel Peptidomimetics Based on H-Lys-Glu-Thr-Tyr-Ser-Lys-OH Scaffold
Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability and bioavailability. nih.govlongdom.org The this compound sequence can serve as a foundational scaffold for the rational design of such novel molecules. Two primary approaches could be hypothetically applied: a medicinal chemistry approach and a biophysical approach. nih.gov
The medicinal chemistry approach involves the systematic replacement of parts of the peptide with non-peptide moieties. nih.gov For this compound, this could involve strategies such as amide bond isostere replacement, where the peptide bonds are substituted with groups that are resistant to enzymatic cleavage. rsc.org
Another strategy within this approach is truncation and alanine (B10760859) scanning . By systematically shortening the peptide from either the N- or C-terminus or replacing individual amino acids with alanine, researchers can identify the minimal sequence and key residues essential for a hypothetical biological activity. longdom.orgrsc.org
The biophysical approach focuses on identifying the peptide's bioactive conformation and then designing a non-peptide scaffold that can present the key pharmacophoric groups in the correct spatial orientation. researchgate.net This requires a detailed understanding of the three-dimensional structure of this compound, which could be determined through methods discussed in section 7.4. Once the key interacting residues (e.g., the aromatic ring of Tyrosine, the charged groups of Lysine (B10760008) and Glutamic acid) are identified, various organic scaffolds like azoles, piperazine (B1678402) derivatives, or lactams could be employed to mimic their arrangement. nih.gov
Below is a table outlining hypothetical peptidomimetic design strategies for this compound.
Table 1: Hypothetical Peptidomimetic Design Strategies for this compound
| Design Strategy | Description | Potential Outcome for this compound |
| Backbone Modification | Replacement of amide bonds with isosteres (e.g., thioamides, retro-inverso bonds) to increase resistance to proteolysis. rsc.org | Enhanced plasma stability and oral bioavailability. |
| Side Chain Modification | Introduction of non-proteinogenic amino acids or constraints (e.g., cyclization) to fix the conformation of key residues like Tyr or Lys. mdpi.com | Increased receptor affinity and selectivity. |
| Scaffold-Based Design | Using a non-peptide core to orient the essential functional groups of Lys, Glu, and Tyr in a bioactive conformation. nih.gov | Creation of a novel small molecule with peptide-like activity but improved drug-like properties. |
| N- and C-Terminal Modification | Capping the termini with groups like acetyl or amide to prevent degradation by exopeptidases. | Increased half-life in biological systems. |
Development of this compound as a Molecular Probe for In Vitro Mechanistic Studies
Molecular probes are essential tools for studying biological processes. Peptides with specific interaction capabilities can be developed into such probes. nih.gov Research has shown that this compound can act as a substrate for the enzyme tyrosinase, which hydroxylates the tyrosine residue. nih.govnih.govresearcher.life This known interaction provides a basis for its development as a molecular probe for studying tyrosinase activity and related pathways.
By modifying the peptide with reporter molecules, its interaction with tyrosinase can be monitored. For instance, a fluorescent dye could be attached to one of the lysine residues. Upon binding and enzymatic modification of the tyrosine, a change in the fluorescent signal could be detected, allowing for real-time monitoring of enzyme kinetics. nih.gov
Furthermore, this compound could be used to probe peptide-protein interactions. mdpi.com By immobilizing the peptide on a solid support, it could be used in affinity purification experiments to identify and isolate proteins that bind to this specific sequence. Mass spectrometry could then be used to identify these interacting proteins, providing insights into potential biological pathways involving this peptide sequence. youtube.com
The table below summarizes potential molecular probe applications for this compound.
Table 2: Potential Molecular Probe Applications of this compound
| Probe Type | Modification | Application |
| Enzyme Substrate Probe | Attachment of a fluorophore and a quencher to the peptide backbone. | Real-time in vitro assay for tyrosinase activity. Cleavage or conformational change upon hydroxylation would separate the fluorophore and quencher, leading to a detectable signal. nih.gov |
| Affinity-Based Probe | Immobilization of the peptide on a solid support (e.g., beads). | Isolation and identification of binding partners from cell lysates, aiding in the discovery of its biological targets. youtube.com |
| Cellular Imaging Probe | Conjugation with a fluorescent dye (e.g., FITC). | Visualization of peptide uptake and localization within cells, provided it can cross the cell membrane. |
| Mechanistic Probe | Use in competition assays to study the binding of other molecules to a target protein. youtube.com | Elucidation of binding sites and interaction mechanisms of larger proteins or potential drug candidates. |
Challenges and Opportunities in Short Peptide Research with this compound
The study of short peptides like this compound presents a unique set of challenges and opportunities that are characteristic of this class of molecules.
Challenges:
Poor Stability: Short peptides are often susceptible to rapid degradation by proteases in biological systems, which limits their therapeutic potential. nih.govtandfonline.com
Low Bioavailability: Due to their size and charge, peptides may have poor membrane permeability and are often not orally bioavailable. tandfonline.com
Conformational Flexibility: Small linear peptides can adopt a multitude of conformations in solution, which can make it difficult to determine the specific conformation responsible for biological activity. springernature.com This flexibility can also lead to a decrease in binding affinity for a target receptor due to the entropic penalty of adopting a fixed conformation upon binding. researchgate.net
Opportunities:
High Specificity and Potency: Peptides can exhibit high specificity and potency for their targets, which often translates to fewer off-target side effects compared to small molecule drugs. nih.gov
Lower Toxicity: The metabolic breakdown of peptides typically yields amino acids, which are generally non-toxic. nih.gov
Chemical Versatility: The ability to easily synthesize peptides and incorporate a wide variety of natural and unnatural amino acids allows for extensive chemical modification to optimize their properties. researchgate.net
Accessing Difficult Targets: Peptides, particularly macrocyclic versions, can target large and flat protein-protein interaction surfaces that are often considered "undruggable" by small molecules. tandfonline.com
This compound, as a representative short peptide, would likely face these same hurdles but also offer similar potential advantages in a research and development context.
Emerging Methodologies for Investigating Peptide Structure and Function Relevant to this compound
A variety of advanced and emerging techniques are available to overcome the challenges of short peptide research and to fully characterize molecules like this compound.
Computational and Structural Biology Methods:
Molecular Dynamics (MD) Simulations: These computational methods can be used to explore the conformational landscape of this compound in solution, providing insights into its flexibility and potential bioactive conformations. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for determining the three-dimensional structure of peptides in solution. springernature.comresearchgate.netuzh.ch For a small peptide like this compound, NMR could provide detailed information about its secondary structure and the spatial arrangement of its amino acid side chains. nih.gov
Machine Learning and AI: These approaches are increasingly being used to predict peptide structure, function, and binding affinity, which can accelerate the design of novel peptidomimetics and therapeutic peptides. nih.govfrontiersin.orgresearchgate.net
Analytical and Functional Methods:
Mass Spectrometry (MS): Advanced MS techniques, such as tandem mass spectrometry (MS/MS), are crucial for confirming the peptide's sequence and characterizing any post-translational modifications. creative-proteomics.comwikipedia.org MS can also be used to study peptide-protein interactions by identifying binding partners. nih.gov
Microfluidic Modulation Spectroscopy (MMS): This technique is highly sensitive for characterizing the secondary structure of peptides and can detect small changes in conformation due to alterations in the chemical environment, such as pH. redshiftbio.com
High-Resolution Imaging: Techniques like super-resolution microscopy and atomic force microscopy can be used to visualize peptide self-assembly and interactions at the nanoscale, providing insights into their material properties and biological functions. mdpi.com
The table below details some of these methodologies and their specific relevance to the study of this compound.
Table 3: Methodologies for this compound Research
| Methodology | Application for this compound |
| Molecular Dynamics (MD) Simulations | Predicting the ensemble of conformations in solution to guide peptidomimetic design. nih.gov |
| NMR Spectroscopy | Determining the 3D structure and identifying key residues involved in hypothetical target binding. springernature.comresearchgate.net |
| Mass Spectrometry | Confirming sequence integrity and identifying proteins that interact with the peptide. creative-proteomics.comnih.gov |
| Machine Learning | Predicting potential biological activities and guiding the design of more potent analogs. nih.gov |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing H-Lys-Glu-Thr-Tyr-Ser-Lys-OH with high purity for biochemical assays?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, but researchers must optimize coupling efficiency for residues like glutamic acid (Glu) and tyrosine (Tyr), which are prone to side reactions. Use orthogonal protecting groups (e.g., Fmoc for lysine) and monitor deprotection steps via HPLC-MS to confirm sequence integrity . Post-synthesis purification via reverse-phase HPLC with a C18 column is critical, adjusting gradient elution to separate closely related impurities. Validate purity (>95%) using mass spectrometry and amino acid analysis .
Q. How can researchers characterize the secondary structure of this compound in aqueous solutions?
- Methodological Answer : Circular dichroism (CD) spectroscopy is optimal for detecting α-helix, β-sheet, or random coil conformations. Prepare peptide solutions in phosphate-buffered saline (PBS) at varying pH levels (4–8) to assess structural stability. Compare spectra to reference databases (e.g., Protein Data Bank) and validate findings with molecular dynamics simulations . For residue-specific interactions, nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) can map hydrogen bonding and hydrophobic contacts .
Q. What functional assays are appropriate for evaluating this compound in cellular signaling pathways?
- Methodological Answer : Design luciferase reporter assays to measure activation of pathways linked to tyrosine kinase or G-protein-coupled receptors. Use siRNA knockdown or CRISPR-Cas9-edited cell lines to confirm target specificity. For quantitative dose-response analysis, employ high-content imaging to track intracellular calcium flux or phosphorylation events (e.g., via Western blot with phospho-specific antibodies) . Include negative controls (scrambled peptide sequences) to rule out nonspecific effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data across different experimental models (e.g., in vitro vs. in vivo)?
- Methodological Answer : Conduct a systematic review of existing data to identify variables such as peptide concentration, delivery method (e.g., liposomal encapsulation vs. free peptide), and model organism physiology. Use meta-analysis tools to quantify effect sizes and heterogeneity. For in vivo studies, consider pharmacokinetic profiling (e.g., mass spectrometry for plasma stability) to assess bioavailability discrepancies . Reconcile findings by replicating experiments under harmonized conditions and applying Bayesian statistical frameworks to weigh evidence quality .
Q. What computational strategies are effective for predicting the tertiary structure and binding motifs of this compound?
- Methodological Answer : Combine homology modeling (using templates from homologous peptides) with ab initio methods (e.g., Rosetta or AlphaFold2) for de novo structure prediction. Validate docking simulations (e.g., AutoDock Vina) with mutagenesis studies—substitute key residues (e.g., Lys or Tyr) and measure binding affinity changes via surface plasmon resonance (SPR). Cross-reference predictions with experimental data from X-ray crystallography or cryo-EM if feasible .
Q. How can researchers optimize experimental conditions to minimize aggregation of this compound during long-term storage?
- Methodological Answer : Test lyophilization with cryoprotectants (e.g., trehalose or sucrose) to stabilize the peptide. Use dynamic light scattering (DLS) to monitor particle size distribution over time. For liquid formulations, screen buffers (e.g., Tris-HCl vs. HEPES) and additives (e.g., Tween-20) to prevent hydrophobic interactions. Validate stability via accelerated aging studies (e.g., 4°C, 25°C, and 37°C) with periodic CD spectroscopy and SDS-PAGE analysis .
Data Collection and Validation
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Use ANOVA with post-hoc corrections (e.g., Bonferroni) for multi-group comparisons. For large datasets, employ machine learning algorithms (e.g., random forests) to identify confounding variables (e.g., batch effects) . Validate reproducibility via inter-laboratory studies and open-data repositories (e.g., Zenodo) .
Q. How should researchers address potential biases in literature reviews on this compound’s mechanism of action?
- Methodological Answer : Follow PRISMA guidelines for systematic reviews, including explicit inclusion/exclusion criteria (e.g., peer-reviewed studies with validated peptide sequences). Use tools like ROBINS-I to assess risk of bias in experimental design. Cross-validate findings with preprint servers (e.g., bioRxiv) to capture unpublished negative results .
Ethical and Collaborative Considerations
Q. What protocols ensure compliance with data-sharing policies when publishing findings on this compound?
- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in standardized formats (e.g., .mzML for mass spectrometry) to public repositories (e.g., PRIDE). Include metadata such as synthesis batch numbers and instrument calibration logs. For collaborative studies, draft material transfer agreements (MTAs) to clarify intellectual property rights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
